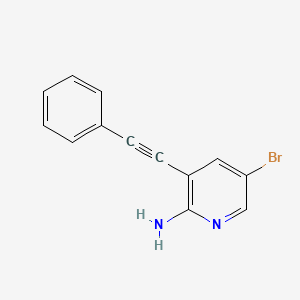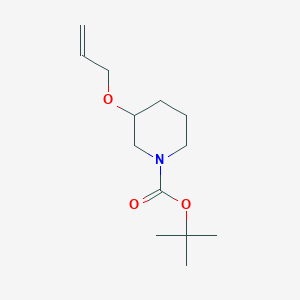
3-Chloro-4-isopropylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-isopropylpicolinic acid is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and an isopropyl group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylpicolinic acid typically involves the chlorination of 4-isopropylpicolinic acid. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 3-Chloro-4-isopropylpicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted picolinic acid derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in piperidine derivatives.
科学研究应用
3-Chloro-4-isopropylpicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
作用机制
The mechanism of action of 3-Chloro-4-isopropylpicolinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom and the isopropyl group can influence its binding affinity and specificity towards these targets. Additionally, the compound may participate in redox reactions, affecting cellular pathways and processes.
相似化合物的比较
4-Isopropylpicolinic Acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-Chloropicolinic Acid: Lacks the isopropyl group, affecting its chemical properties and applications.
Picolinic Acid: The parent compound, with different substitution patterns leading to varied chemical behavior.
Uniqueness: 3-Chloro-4-isopropylpicolinic acid is unique due to the combined presence of both the chlorine atom and the isopropyl group, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in synthetic applications and potential as a bioactive molecule.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
3-chloro-4-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5(2)6-3-4-11-8(7(6)10)9(12)13/h3-5H,1-2H3,(H,12,13) |
InChI 键 |
LPBRUPZEZVYEKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=NC=C1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


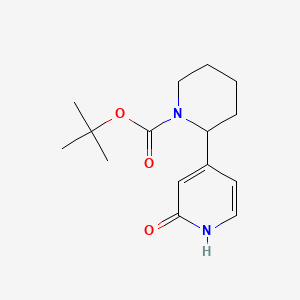
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)

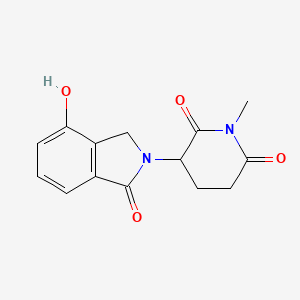


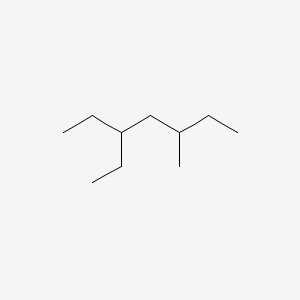
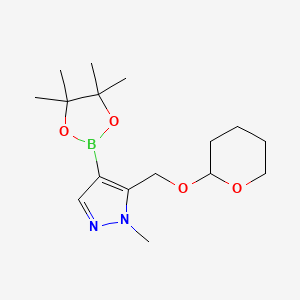
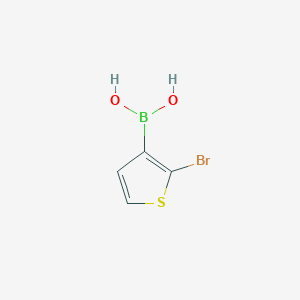

![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
